molecular formula C18H17ClN2O5S B443420 Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B443420
M. Wt: 408.9g/mol
InChI Key: LOCAWJXUWZHQLK-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrobenzoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl group followed by its attachment to the benzothiophene core.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the nitrobenzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzothiophene core may also play a role in binding to proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5-(diethylcarbamoyl)-4-methyl-3-thiophenecarboxylate
  • Ethyl 2-{3-[(4-chloro-2-nitrobenzoyl)amino]-4-methylphenoxy}propanoate
  • Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the benzothiophene core, along with the nitrobenzoyl and ethyl ester groups, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H17ClN2O5S

Molecular Weight

408.9g/mol

IUPAC Name

ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H17ClN2O5S/c1-2-26-18(23)15-12-5-3-4-6-14(12)27-17(15)20-16(22)11-8-7-10(19)9-13(11)21(24)25/h7-9H,2-6H2,1H3,(H,20,22)

InChI Key

LOCAWJXUWZHQLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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